molecular formula C18H18N3O6P B11402801 Dimethyl [5-(benzylamino)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate

Dimethyl [5-(benzylamino)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11402801
M. Wt: 403.3 g/mol
InChI Key: OVSWCCASRMUASE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl [5-(benzylamino)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phosphonate group attached to an oxazole ring, which is further substituted with benzylamino and nitrophenyl groups. Its intricate structure makes it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [5-(benzylamino)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions, where a benzylamine reacts with a suitable leaving group on the oxazole ring.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is typically introduced through electrophilic aromatic substitution reactions.

    Phosphonate Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [5-(benzylamino)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups on the oxazole ring or the benzylamino group are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Formation of nitro oxazole derivatives

    Reduction: Formation of amino oxazole derivatives

    Substitution: Formation of various substituted oxazole derivatives

Scientific Research Applications

Dimethyl [5-(benzylamino)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Dimethyl [5-(benzylamino)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymatic activities, binding to active sites and altering the enzyme’s function. The presence of the nitrophenyl group allows for interactions with aromatic residues in proteins, while the phosphonate group can mimic phosphate groups in biological systems, leading to competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl [5-(benzylamino)-2-methyl-1,3-oxazol-4-yl]phosphonate
  • Dimethyl [5-(benzylamino)-2-(4-chlorophenyl)-1,3-oxazol-4-yl]phosphonate
  • Dimethyl [5-(benzylamino)-2-(4-methoxyphenyl)-1,3-oxazol-4-yl]phosphonate

Uniqueness

Dimethyl [5-(benzylamino)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions in biological systems and enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C18H18N3O6P

Molecular Weight

403.3 g/mol

IUPAC Name

N-benzyl-4-dimethoxyphosphoryl-2-(4-nitrophenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C18H18N3O6P/c1-25-28(24,26-2)18-17(19-12-13-6-4-3-5-7-13)27-16(20-18)14-8-10-15(11-9-14)21(22)23/h3-11,19H,12H2,1-2H3

InChI Key

OVSWCCASRMUASE-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.